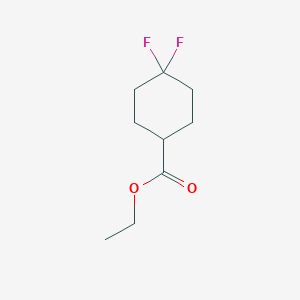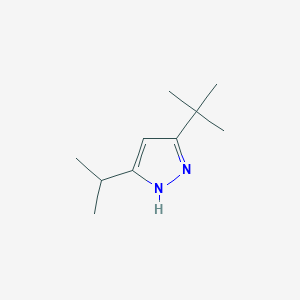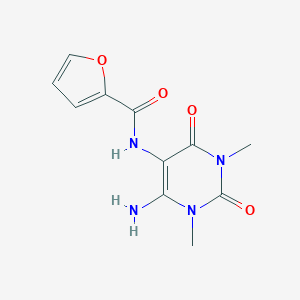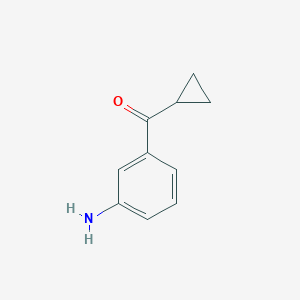
(3-Aminophenyl)(cyclopropyl)methanone
Overview
Description
Synthesis Analysis
(3-Aminophenyl)(cyclopropyl)methanone is synthesized through various methods. One common approach involves the reaction of aryl alcohols with haloalkyl precursors in the presence of base, leading to high-yield formation of phenyl cyclopropyl methanones (Dwivedi et al., 2005). Another method utilizes cyclopropanation reactions, where diazo compounds are generated in situ and react with precursor molecules to yield cyclopropane amino acids and derivatives (Adams et al., 2003).
Molecular Structure Analysis
The molecular structure of (3-Aminophenyl)(cyclopropyl)methanone can be elucidated through techniques such as X-ray crystallography, as demonstrated by the structural analysis of related compounds. Such studies help in understanding the spatial arrangement and bonding within the molecule, influencing its reactivity and properties.
Chemical Reactions and Properties
This compound is involved in various chemical reactions, contributing to its application in synthesizing anti-tubercular and antimalarial agents. The cyclopropanation reaction is a key step in its synthesis, which allows for further functionalization and the generation of structurally diverse compounds (Ajay et al., 2010).
Physical Properties Analysis
The physical properties of (3-Aminophenyl)(cyclopropyl)methanone, such as solubility, melting point, and boiling point, are determined by its molecular structure. These properties are crucial for understanding its behavior in different environments and for its application in various chemical processes.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, define the potential applications and safety measures required when handling and storing this compound. Studies on similar methanone derivatives reveal insights into their reactivity and stability under different conditions (Grover et al., 2004).
Scientific Research Applications
Synthesis of Ciproxifan, a Histamine H3-Receptor Antagonist : Cyclopropyl methanone derivatives, like ciproxifan, have been synthesized as novel reference antagonists for histamine H3 receptors. These are significant in the treatment of CNS disorders and obesity (Stark, 2000).
Synthesis of (2-Aminophenyl)(naphthalen-2-yl)methanones via Intramolecular Rearrangement : An efficient synthesis method for (2-aminophenyl)(naphthalen-2-yl)methanones, which have potential pharmaceutical applications, has been developed using UV light-induced intramolecular rearrangement (Jing et al., 2018).
One-Pot Synthesis for Combinatorial Chemistry : Cyclopropyl phenyl methanones have been efficiently synthesized in one pot and used as scaffolds in combinatorial chemistry for generating structurally diverse compounds (Grover et al., 2004).
Anti-Mycobacterial Agents : Aryloxyphenyl cyclopropyl methanones have been synthesized and evaluated for their anti-tubercular activities, showing promising results against Mycobacterium tuberculosis (Dwivedi et al., 2005).
Photolysis of Acetophenone Derivatives : Research on the photolysis of cyclopropyl(phenyl)methanone and related compounds provides insights into their chemical reactivity and potential applications in photochemistry (Ranaweera et al., 2015).
Anti-Inflammatory Activity of Aminobenzophenones : A series of 4-aminobenzophenones, structurally related to (3-aminophenyl)(cyclopropyl)methanone, demonstrated potent anti-inflammatory activity and inhibited the release of proinflammatory cytokines (Ottosen et al., 2003).
Inhibition of Tubulin Polymerization and Apoptosis Induction : Derivatives of (3-aminophenyl)(cyclopropyl)methanone have been studied for their ability to inhibit tubulin polymerization, trigger apoptosis in cancer cells, and exhibit anticancer therapeutic potential (Magalhães et al., 2013).
properties
IUPAC Name |
(3-aminophenyl)-cyclopropylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c11-9-3-1-2-8(6-9)10(12)7-4-5-7/h1-3,6-7H,4-5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFDHHLTYPCZQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70435229 | |
| Record name | (3-Aminophenyl)(cyclopropyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70435229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Aminophenyl)(cyclopropyl)methanone | |
CAS RN |
162174-75-6 | |
| Record name | (3-Aminophenyl)(cyclopropyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70435229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-aminophenyl)(cyclopropyl)methanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

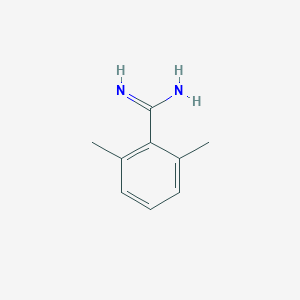
![N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine](/img/structure/B63127.png)
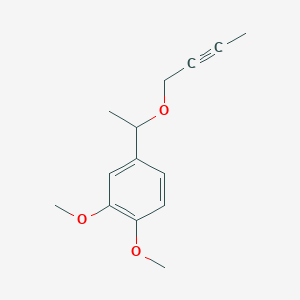
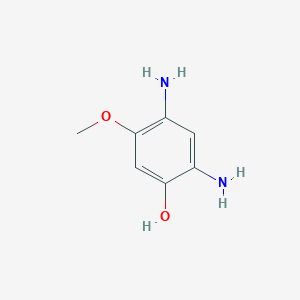
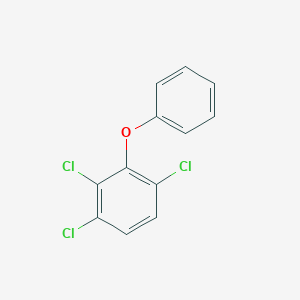
![4-methyl-1H-benzo[d]imidazol-5-amine](/img/structure/B63136.png)
![Ethanone, 1-(3a,6a-dihydro-2-methyl-4H-cyclopenta[b]furan-3-yl)-(9CI)](/img/structure/B63143.png)
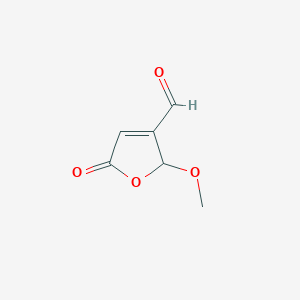
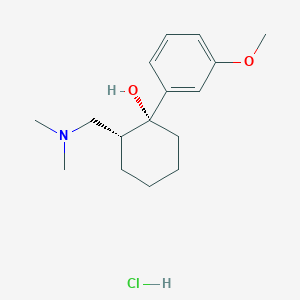
![Methyl 4-[(2S)-3-hydroxy-2-methylpropyl]benzoate](/img/structure/B63150.png)
![6-Oxabicyclo[3.1.0]hexan-3-ol](/img/structure/B63151.png)
